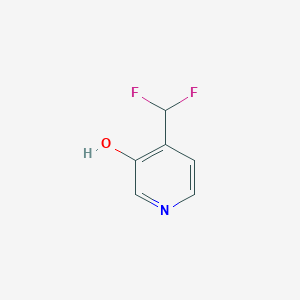

4-(Difluoromethyl)pyridin-3-ol

Description

Properties

IUPAC Name |

4-(difluoromethyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-6(8)4-1-2-9-3-5(4)10/h1-3,6,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAPVRJHLUBRHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)pyridin-3-ol can be achieved through various synthetic routes. One common method involves the difluoromethylation of pyridin-3-ol derivatives. This process typically employs difluoromethylating agents such as ClCF₂H or other difluorocarbene reagents. The reaction conditions often involve the use of a base and a suitable solvent to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various difluoromethylated pyridine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Chemical Synthesis

4-(Difluoromethyl)pyridin-3-ol serves as a valuable building block in organic synthesis. Its difluoromethyl group enhances the compound's reactivity, making it suitable for the synthesis of complex organic molecules and pharmaceuticals.

Key Reactions:

- Substitution Reactions: Used to form substituted pyridines with various functional groups.

- Oxidation Reactions: Facilitates the formation of pyridine ketones or aldehydes.

- Reduction Reactions: Allows for the synthesis of pyridine derivatives with reduced fluorine content.

Research indicates that this compound exhibits significant biological activity, particularly in medicinal chemistry. Its interactions with biological targets such as enzymes and receptors suggest potential therapeutic applications.

Mechanism of Action:

The difluoromethyl group can enhance binding affinity to target proteins, influencing various biological processes. This property makes it a candidate for drug development aimed at modulating enzyme activity or receptor function.

Medicinal Applications

The compound has been explored for its therapeutic properties, particularly as an anti-inflammatory agent and in the development of drugs targeting specific diseases.

Case Studies:

- Phosphodiesterase Inhibition: Compounds similar to this compound have been investigated for their ability to inhibit phosphodiesterase 4 (PDE4), an enzyme linked to inflammation. Studies have shown that modifications to the difluoromethyl group can enhance potency and selectivity against PDE4 compared to other phosphodiesterases .

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| 5v | 28 | >2000-fold over PDE7 |

| 5zf | 25 | Similar profile to rolipram |

Industrial Applications

In the industrial sector, this compound is utilized in the production of agrochemicals, including herbicides and pesticides. Its unique properties make it effective in developing compounds that target specific pests while minimizing environmental impact.

Agricultural Chemistry:

The compound's efficacy against pests has been demonstrated through various studies, highlighting its potential as a safer alternative to traditional agrochemicals.

Summary of Findings

The applications of this compound are diverse and impactful across multiple fields:

- Chemistry: Acts as a versatile synthetic intermediate.

- Biology: Exhibits potential therapeutic effects through enzyme and receptor interactions.

- Medicine: Investigated for anti-inflammatory properties and drug development.

- Industry: Used in agrochemical production with promising efficacy against pests.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to act as a hydrogen-bond donor, influencing its binding affinity to target proteins and enzymes. This interaction can modulate various biological processes, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of 4-(Difluoromethyl)pyridin-3-ol

Analysis :

- Fluorine Count : The trifluoromethyl group (CF₃) in 4-(Trifluoromethyl)pyridine-2,5-diol increases electronegativity and lipophilicity compared to CF₂H, which may enhance membrane permeability but reduce solubility .

- Functional Group Replacement : Replacing the hydroxyl group with methoxy (3-Methoxy-4-(trifluoromethyl)pyridine) eliminates hydrogen-bonding capacity, altering pharmacokinetic properties such as metabolic stability and target affinity .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

Analysis :

- Lipophilicity : The difluoromethyl group (CF₂H) balances lipophilicity and polarity better than CF₃, making this compound a candidate for CNS-targeting drugs where blood-brain barrier penetration is critical .

- Metabolic Stability : Fluorine substitution generally reduces oxidative metabolism. The CF₂H group may offer superior stability compared to CF₃, which can be susceptible to enzymatic defluorination .

- Hydrogen Bonding : The hydroxyl group in this compound enables interactions with target proteins, a feature absent in methoxy-substituted analogs .

Biological Activity

4-(Difluoromethyl)pyridin-3-ol is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a difluoromethyl group and a hydroxyl group, which contribute to its unique chemical properties and potential pharmacological applications. Research into its biological activity is still emerging, but initial findings suggest various mechanisms through which it may exert effects on biological systems.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 157.11 g/mol. The structure consists of a pyridine ring with a hydroxyl group at the 3-position and a difluoromethyl group at the 4-position. This configuration enhances the compound's lipophilicity and reactivity, making it suitable for various biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Initial studies suggest potential antimicrobial properties, likely due to structural similarities with other active pyridine derivatives.

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially influencing their activity through competitive inhibition or other mechanisms .

- Cellular Effects : Some studies have indicated that this compound can affect cellular pathways, although specific targets remain to be fully elucidated .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, enhancing interactions with biological targets.

- Nucleophilic Substitution : The difluoromethyl group may engage in nucleophilic substitutions, altering the reactivity profile of the compound.

- Lipophilicity : The presence of fluorine atoms increases lipophilicity, which may enhance membrane permeability and bioavailability.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Antimicrobial Studies : A study demonstrated that derivatives of pyridine with similar functional groups exhibited significant antimicrobial activity against various pathogens, suggesting that this compound may have similar effects .

- Enzyme Interaction : Research involving enzyme assays indicated that compounds containing difluoromethyl groups could inhibit key enzymes involved in metabolic pathways, supporting their potential as therapeutic agents .

- Cellular Assays : In vitro studies have shown that this compound affects cell viability and proliferation in cancer cell lines, indicating potential applications in oncology.

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol | Chlorine substituents enhance reactivity | Potential antimicrobial properties |

| 6-Bromo-4-(difluoromethyl)pyridin-3-ol | Bromine increases electrophilicity | Interacts with various biomolecules |

| 4-Fluoropyridin-3-ol | Lacks difluoromethyl group | Different reactivity profile |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(difluoromethyl)pyridin-3-ol, and how do reaction conditions influence yield?

- Methodology :

- Fluorination Strategies : Fluorinating agents like KF in DMSO are used to introduce fluorine groups to pyridine precursors. For example, 6-(trifluoromethyl)pyridin-3-ol is synthesized via fluorination of chlorinated intermediates (e.g., 2-chloro-6-(trifluoromethyl)pyridine) under reflux .

- Optimization : Solvent choice (e.g., polar aprotic solvents like DMSO) and temperature control (80–100°C) are critical to avoid side reactions. Yields >90% are achievable with strict anhydrous conditions .

- Data Table :

| Precursor | Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-chloro-6-(CF₃)pyridine | KF | DMSO | 90 | 92 | |

| 3-iodopyridin-4-ol | Selectfluor® | MeCN | 60 | 78 |

Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?

- Methodology :

- Spectroscopy : ¹H/¹⁹F NMR identifies fluorine environments and hydroxyl protons. For instance, δ~11 ppm (broad singlet) corresponds to the phenolic -OH group .

- Mass Spectrometry : LCMS (e.g., [M+H]+ at m/z 251.2) confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves steric effects of the difluoromethyl group, as seen in related fluoropyridines (e.g., 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and binding interactions in medicinal chemistry?

- Methodology :

- Computational Studies : DFT calculations reveal the electron-withdrawing effect of CF₂H, lowering pKa of the hydroxyl group (~8.5 vs. ~10.2 for non-fluorinated analogs) .

- Docking Studies : Fluorine’s electronegativity enhances hydrogen bonding with target proteins (e.g., kinase inhibitors), as demonstrated in fluorinated pyridine derivatives .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for fluorinated pyridinols?

- Methodology :

- Metabolite Tracking : Use isotopically labeled ¹⁸F analogs to trace metabolic pathways. For example, this compound shows rapid glucuronidation in hepatic microsomes .

- Species-Specific Adjustments : Humanized mouse models account for differences in cytochrome P450 activity, reducing false negatives .

Q. How can regioselectivity challenges during fluorination of pyridine derivatives be addressed?

- Methodology :

- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control fluorination sites. For example, 5-chloro-2,3-dimethoxypyridin-4-ol achieves >95% regioselectivity using LDA/Selectfluor® .

- Catalytic Fluorination : Pd-catalyzed C-H activation enables late-stage fluorination of pyridine cores, avoiding protecting group strategies .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.